molecular formula C19H17NO3 B7614623 N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B7614623
M. Wt: 307.3 g/mol
InChI Key: JXFGJSBSOFQDGW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide: is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with a phenoxymethyl group and a carboxamide group attached to a 2-methylphenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the furan ring.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, where an amine (2-methylphenylamine) reacts with a carboxylic acid derivative on the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-methylphenyl)furan-2-carboxamide: This compound has a similar structure but with an amino group instead of a phenoxymethyl group.

    N-(2-methylphenyl)furan-2-carboxamide: Lacks the phenoxymethyl group, making it less complex.

Uniqueness

N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and other research fields.

Properties

IUPAC Name

N-(2-methylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14-7-5-6-10-17(14)20-19(21)18-12-11-16(23-18)13-22-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFGJSBSOFQDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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